molecular formula C13H15NO4 B255171 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid

4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid

货号 B255171
分子量: 249.26 g/mol
InChI 键: XKFPOICHSTXLIF-CMDGGOBGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid, also known as EMA401, is a novel small molecule drug that has been developed for the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that is caused by damage or dysfunction of the nervous system. It is a complex and debilitating condition that affects millions of people worldwide. EMA401 has shown promising results in preclinical and clinical trials and has the potential to provide a new treatment option for patients suffering from neuropathic pain.

作用机制

4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid works by blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R). The AT2R is involved in the regulation of pain signaling in the nervous system. By blocking the AT2R, 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid reduces the transmission of pain signals and provides relief from neuropathic pain.
Biochemical and Physiological Effects:
4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid has been shown to have a good safety profile in preclinical and clinical studies. It is rapidly absorbed after oral administration and is metabolized by the liver. 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid has a half-life of approximately 5 hours and is excreted in the urine. There have been no reports of significant adverse effects associated with the use of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid.

实验室实验的优点和局限性

The advantages of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid for lab experiments include its high purity and stability, making it suitable for use in a wide range of assays and studies. The limitations of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid include its specificity for the AT2R, which may limit its use in studies of other pain pathways.

未来方向

There are several future directions for the development and use of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid. One area of research is the identification of biomarkers that can predict response to 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid treatment. Another area of research is the exploration of combination therapies that may enhance the efficacy of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid. Finally, there is a need for further studies to evaluate the long-term safety and efficacy of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid in patients with neuropathic pain.
Conclusion:
4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid is a promising new drug for the treatment of neuropathic pain. Its mechanism of action, safety profile, and efficacy make it a promising option for patients suffering from this debilitating condition. Further research is needed to fully understand the potential of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid and to identify ways to optimize its use in the treatment of neuropathic pain.

合成方法

The synthesis of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid involves the reaction of 4-chloro-3-methyl-4-oxo-2-butenoic acid with 4-ethoxyaniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid. The synthesis of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid has been optimized to produce high yields and purity, making it suitable for further development and testing.

科学研究应用

4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid has been extensively studied in preclinical and clinical trials for the treatment of neuropathic pain. Preclinical studies have shown that 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid is effective in reducing pain behaviors in animal models of neuropathic pain. Clinical trials have also demonstrated the efficacy of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid in reducing pain intensity and improving quality of life in patients with neuropathic pain.

属性

产品名称

4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid

分子式

C13H15NO4

分子量

249.26 g/mol

IUPAC 名称

(E)-4-(4-ethoxyanilino)-3-methyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C13H15NO4/c1-3-18-11-6-4-10(5-7-11)14-13(17)9(2)8-12(15)16/h4-8H,3H2,1-2H3,(H,14,17)(H,15,16)/b9-8+

InChI 键

XKFPOICHSTXLIF-CMDGGOBGSA-N

手性 SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C(=O)O)/C

SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC(=O)O)C

规范 SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC(=O)O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。